12-Aminododecane-1-sulfonic acid
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Overview
Description
12-Aminododecane-1-sulfonic acid is an organic compound with the molecular formula C12H27NO3S. It is a sulfonic acid derivative characterized by the presence of an amino group at the 12th position of the dodecane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the sulfonation of dodecane using sulfur trioxide or chlorosulfonic acid, followed by the reaction with ammonia or an amine to introduce the amino group .
Industrial Production Methods
In industrial settings, the production of 12-Aminododecane-1-sulfonic acid may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
12-Aminododecane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The sulfonic acid group can be reduced to form sulfonates or sulfides.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Sulfonates or sulfides.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
12-Aminododecane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of cell membranes and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, lubricants, and other industrial products.
Mechanism of Action
The mechanism of action of 12-Aminododecane-1-sulfonic acid involves its interaction with molecular targets such as proteins and cell membranes. The sulfonic acid group can form strong ionic interactions, while the amino group can participate in hydrogen bonding and other non-covalent interactions. These properties enable the compound to modulate biological processes and enhance the solubility and stability of various formulations .
Comparison with Similar Compounds
Similar Compounds
1-Dodecanesulfonic acid: Lacks the amino group, making it less versatile in certain applications.
12-Aminododecane: Lacks the sulfonic acid group, reducing its solubility and reactivity.
12-Aminododecane-1-sulfonate: A salt form that may have different solubility and stability properties.
Uniqueness
12-Aminododecane-1-sulfonic acid is unique due to the presence of both the amino and sulfonic acid groups, which confer distinct chemical and physical properties. This dual functionality makes it a valuable compound for a wide range of applications in research and industry .
Properties
IUPAC Name |
12-aminododecane-1-sulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NO3S/c13-11-9-7-5-3-1-2-4-6-8-10-12-17(14,15)16/h1-13H2,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJQLHPIYXQDEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCS(=O)(=O)O)CCCCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60604003 |
Source
|
Record name | 12-Aminododecane-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60604003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.42 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160799-46-2 |
Source
|
Record name | 12-Aminododecane-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60604003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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